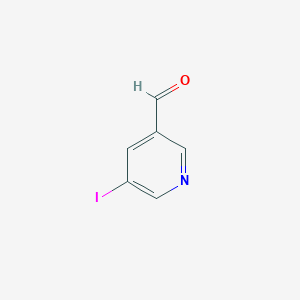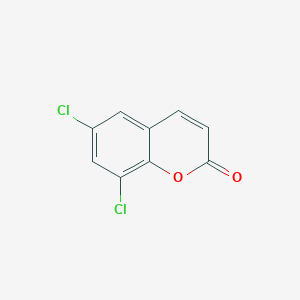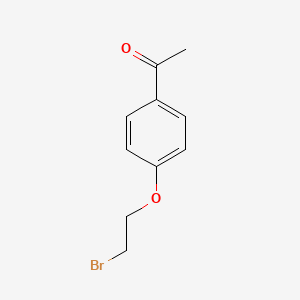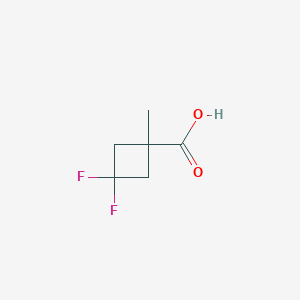
3-丁基-2,5-二甲基噻吩
描述
Poly(3-butylthiophene-2,5-diyl) (P3BT) is an alkylthiophene based conducting polymer that can be used as a donor molecule in the development of organic electronics. It is a π -conjugating polymer with a π -π stacking distance of 0.395 nm.
Conducting polymer, 80-90% head-to-tail regiospecific conformation.
Poly(3-butylthiophene-2,5-diyl) (P3BT) is an alkylthiophene based conducting polymer that can be used as a donor molecule in the development of organic electronics. It is a π -conjugating polymer with a π -π stacking distance of 0.395 nm.
科学研究应用
药物化学
噻吩衍生物,包括 3-丁基-2,5-二甲基噻吩等化合物,因其在药物化学中的重要性而闻名。它们作为合成各种生物活性分子的重要骨架。 其独特的结构允许创建多样化的组合库,旨在发现用于治疗目的的先导分子 .
生物活性
基于噻吩的类似物越来越受到关注,因为它们具有潜在的生物活性。 它们正在被研究用于各种生物效应,包括抗菌、抗炎或抗癌特性 .
化学合成
3-丁基-2,5-二甲基噻吩的独特性质使其成为化学合成过程中的候选化合物。 它可能参与形成新的 C-S 键的反应,或参与噻吩衍生物的还原和氧化化学反应 .
未来方向
The future directions of research on 3-Butyl-2,5-dimethylthiophene could involve further exploration of its synthesis, chemical reactions, and applications. For instance, its potential use in the fabrication of organic field effect transistors (OFETs), chemical sensors, rechargeable batteries, and polymeric solar cells (PSCs) could be investigated . Additionally, more research could be conducted to better understand its mechanism of action and to determine its physical and chemical properties in more detail.
作用机制
Target of Action
3-Butyl-2,5-dimethylthiophene is a thiophene derivative . Thiophene derivatives are known to have a wide range of biological activities and are used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to undergo oxidation and reduction reactions . These reactions can lead to the formation of various thiophene oxides, which can interact with biological targets .
Biochemical Pathways
Thiophene derivatives, including 3-Butyl-2,5-dimethylthiophene, can undergo various biochemical reactions. For instance, they can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides . These compounds can participate in Diels–Alder reactions, leading to the formation of a variety of compounds . Thiophene derivatives can also undergo reductive desulfurization, a process that is of significant importance in drug metabolism studies .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The action of 3-Butyl-2,5-dimethylthiophene can be influenced by various environmental factors. For instance, the oxidation and reduction reactions of thiophene derivatives can be affected by the presence of certain reagents and the reaction conditions
生化分析
Biochemical Properties
3-Butyl-2,5-dimethylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the oxidation of 3-Butyl-2,5-dimethylthiophene, leading to the formation of reactive intermediates that can further participate in biochemical pathways .
Cellular Effects
The effects of 3-Butyl-2,5-dimethylthiophene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to 3-Butyl-2,5-dimethylthiophene has been linked to the upregulation of antioxidant defense genes, which help mitigate the oxidative damage .
Molecular Mechanism
At the molecular level, 3-Butyl-2,5-dimethylthiophene exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, altering their activity and subsequently affecting various biochemical pathways. Additionally, 3-Butyl-2,5-dimethylthiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butyl-2,5-dimethylthiophene have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Butyl-2,5-dimethylthiophene can degrade into various metabolites, some of which may retain biological activity. Long-term exposure to the compound has been associated with sustained oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of 3-Butyl-2,5-dimethylthiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful as the dosage increases .
Metabolic Pathways
3-Butyl-2,5-dimethylthiophene is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of 3-Butyl-2,5-dimethylthiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver, where it undergoes extensive metabolism. Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of 3-Butyl-2,5-dimethylthiophene is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, where it may exert its effects on cellular respiration and energy production. Targeting signals and post-translational modifications play a role in directing 3-Butyl-2,5-dimethylthiophene to these compartments, influencing its biological activity .
属性
IUPAC Name |
3-butyl-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-4-5-6-10-7-8(2)11-9(10)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOSBQJOYVIVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634783 | |
| Record name | 3-Butyl-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98837-51-5 | |
| Record name | 3-Butyl-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)




![4-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine](/img/structure/B1323158.png)
![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)



